molecular formula C10H11IO2 B12118035 5'-Iodo-2'-methoxypropiophenone

5'-Iodo-2'-methoxypropiophenone

Cat. No.: B12118035
M. Wt: 290.10 g/mol
InChI Key: PBNDJXSDUFGPFN-UHFFFAOYSA-N
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Description

5’-Iodo-2’-methoxypropiophenone is an organic compound with the molecular formula C10H11IO2 It is a derivative of propiophenone, where the phenyl ring is substituted with an iodine atom at the 5’ position and a methoxy group at the 2’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Iodo-2’-methoxypropiophenone typically involves the iodination of 2’-methoxypropiophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of 5’-Iodo-2’-methoxypropiophenone may involve a continuous flow process to ensure consistent quality and yield. The process would include precise control of reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts and automated monitoring systems can further optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

5’-Iodo-2’-methoxypropiophenone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the propiophenone moiety can be reduced to form an alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products Formed

    Oxidation: Formation of 5’-Iodo-2’-methoxybenzoic acid.

    Reduction: Formation of 5’-Iodo-2’-methoxypropiophenol.

    Substitution: Formation of 5’-Amino-2’-methoxypropiophenone or 5’-Thio-2’-methoxypropiophenone.

Scientific Research Applications

5’-Iodo-2’-methoxypropiophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5’-Iodo-2’-methoxypropiophenone involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The propiophenone moiety can interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2’-Methoxypropiophenone: Lacks the iodine substitution, making it less reactive in halogen-specific reactions.

    5’-Bromo-2’-methoxypropiophenone: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    5’-Chloro-2’-methoxypropiophenone: Contains a chlorine atom, which is less reactive than iodine but more reactive than bromine.

Uniqueness

5’-Iodo-2’-methoxypropiophenone is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of the methoxy group and the iodine atom makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

1-(5-iodo-2-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H11IO2/c1-3-9(12)8-6-7(11)4-5-10(8)13-2/h4-6H,3H2,1-2H3

InChI Key

PBNDJXSDUFGPFN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)I)OC

Origin of Product

United States

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